molecular formula C12H15NO2Si B1392875 7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1261365-41-6

7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No.: B1392875
CAS No.: 1261365-41-6
M. Wt: 233.34 g/mol
InChI Key: BTHBOCUKDGDVNA-UHFFFAOYSA-N
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Description

7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a complex organic compound characterized by its unique structure, which includes a trimethylsilyl group attached to an ethynyl group, and a dihydro-dioxinopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves multiple steps, starting with the preparation of the dihydro-dioxinopyridine core. This core can be synthesized through a series of reactions including cyclization, oxidation, and reduction processes. The trimethylsilyl group is then introduced via a silylation reaction, often using trimethylsilyl chloride (TMSCl) as the silylating agent.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The dihydro-dioxinopyridine core can be oxidized to form the corresponding dioxinopyridine derivative.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced form.

  • Substitution: The ethynyl group can undergo substitution reactions, where the trimethylsilyl group can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions often use nucleophiles such as alkyl lithium compounds or Grignard reagents.

Major Products Formed:

  • Oxidation Products: Dioxinopyridine derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be used to study the interactions of small molecules with biological targets. Its trimethylsilyl group can enhance the stability and bioavailability of the compound, making it useful in drug discovery and development.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile tool in the design of new drugs.

Industry: In industry, the compound can be used in the production of specialty chemicals and materials. Its unique properties can be exploited to create new products with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The trimethylsilyl group can enhance the compound's stability and bioavailability, allowing it to reach its target more effectively.

Comparison with Similar Compounds

  • Trimethylsilyl Ethynylbenzene: Similar in having a trimethylsilyl group attached to an ethynyl group, but lacks the dihydro-dioxinopyridine core.

  • Dihydro-dioxinopyridine Derivatives: Similar in having the dihydro-dioxinopyridine core, but without the trimethylsilyl group.

Uniqueness: The uniqueness of 7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine lies in its combination of the trimethylsilyl group and the dihydro-dioxinopyridine core. This combination provides a balance of stability, reactivity, and biological activity that is not found in other compounds.

Properties

IUPAC Name

2-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2Si/c1-16(2,3)7-4-10-8-11-12(13-9-10)15-6-5-14-11/h8-9H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHBOCUKDGDVNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=C(N=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801154769
Record name 1,4-Dioxino[2,3-b]pyridine, 2,3-dihydro-7-[2-(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-41-6
Record name 1,4-Dioxino[2,3-b]pyridine, 2,3-dihydro-7-[2-(trimethylsilyl)ethynyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxino[2,3-b]pyridine, 2,3-dihydro-7-[2-(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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